molecular formula C13H18N2 B11897285 2-Benzyl-2,5-diaza-spiro[3.4]octane

2-Benzyl-2,5-diaza-spiro[3.4]octane

Cat. No.: B11897285
M. Wt: 202.30 g/mol
InChI Key: JTRCAVAZHFBCOS-UHFFFAOYSA-N
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Description

2-Benzyl-2,5-diazaspiro[34]octane is a chemical compound with the molecular formula C13H20N2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically use readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to obtain the final product .

Industrial Production Methods

Industrial production methods for 2-Benzyl-2,5-diazaspiro[3.4]octane are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,5-diazaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

2-Benzyl-2,5-diazaspiro[3.4]octane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Benzyl-2,5-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it is believed to involve binding to specific receptors or enzymes, leading to changes in cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-Benzyl-2,5-diazaspiro[3.4]octane can be compared with other similar compounds, such as:

    2-Azaspiro[3.4]octane: This compound has a similar spiro structure but lacks the benzyl group.

    2-Phenyl-2,5-diazaspiro[3.4]octane: This compound has a phenyl group instead of a benzyl group.

    2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride: This is a salt form of the compound with two hydrochloride groups.

Properties

IUPAC Name

2-benzyl-2,5-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-5-12(6-3-1)9-15-10-13(11-15)7-4-8-14-13/h1-3,5-6,14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRCAVAZHFBCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C2)CC3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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